molecular formula C12H11N3O B2454688 N-(3-aminopyridin-4-yl)benzamide CAS No. 918550-20-6

N-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688
CAS No.: 918550-20-6
M. Wt: 213.24
InChI Key: SZLOJKOWPMPOBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopyridin-4-yl)benzamide typically involves the reaction of 3-aminopyridine with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow synthesis and automated production lines could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-aminopyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of voltage-gated potassium channels, making it useful in studies of cellular ion transport.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific ion channels.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of N-(3-aminopyridin-4-yl)benzamide involves its inhibition of voltage-gated potassium channels. By binding to these channels, the compound prevents the flow of potassium ions, thereby affecting cellular excitability and signaling pathways. This mechanism is particularly relevant in the context of neurological and cardiovascular research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopyridin-4-yl)acetamide
  • N-(3-aminopyridin-4-yl)formamide
  • N-(3-aminopyridin-4-yl)propionamide

Uniqueness

N-(3-aminopyridin-4-yl)benzamide stands out due to its specific inhibitory action on voltage-gated potassium channels, which is not as pronounced in the similar compounds listed above. This unique property makes it a valuable tool in research focused on ion channel modulation and related therapeutic applications.

Properties

IUPAC Name

N-(3-aminopyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLOJKOWPMPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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